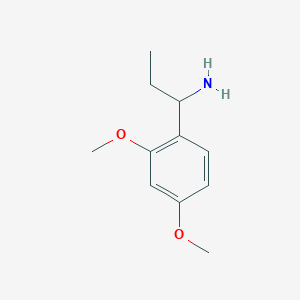

1-(2,4-Dimethoxyphenyl)propylamine

Description

Overview of Phenylalkylamines as a Class of Research Interest

Phenylalkylamines represent a broad and extensively studied class of organic compounds characterized by a phenyl group attached to an amino group via an alkyl chain. This structural motif is the backbone for numerous endogenous compounds, including hormones and neurotransmitters like dopamine (B1211576) and noradrenaline. wikipedia.org In the realm of academic research, phenylalkylamines are of profound interest due to their diverse biological activities. nih.govresearchgate.net

Substituted phenylalkylamines, in particular, are a focal point of medicinal chemistry and pharmacology. wikipedia.org Researchers have synthesized and investigated a vast number of these derivatives to explore their structure-activity relationships (SAR). nih.govacs.org These studies aim to understand how modifications to the phenyl ring, the alkyl chain, or the amino group influence the compound's interaction with biological targets. nih.gov The versatility of the phenylalkylamine scaffold allows for a wide range of chemical modifications, leading to compounds with varied and specific activities. researchgate.net

Significance of Methoxy-Substituted Phenylalkylamines in Chemical and Biological Studies

The introduction of methoxy (B1213986) groups onto the phenyl ring of phenylalkylamines has been a particularly fruitful area of investigation. youtube.comnih.gov The position and number of these methoxy groups can significantly alter the electronic properties and conformation of the molecule, thereby influencing its biological activity. ias.ac.in For instance, the presence of methoxy groups can impact a compound's ability to cross the blood-brain barrier and its affinity for various receptors. nih.gov

In drug discovery, the methoxy group is a common substituent found in many natural products and synthetic drug molecules. nih.gov Its inclusion can affect ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov Research has shown that methoxy and hydroxy groups can enhance the antioxidant activity of certain compounds by donating hydrogen atoms or electrons to stabilize free radicals. mdpi.com

Recent studies continue to explore the nuanced roles of methoxy groups. For example, research into a series of phenylalkylamines with two methoxy groups on the phenyl ring has provided insights into their structure-activity relationships at serotonin (B10506) receptors. acs.org

Contextualization of 1-(2,4-Dimethoxyphenyl)propylamine within Related Chemical Scaffolds

This compound belongs to the family of dimethoxyphenylalkylamines and is a structural analog of other well-studied compounds. Its chemical scaffold consists of a propyl amine chain attached to a phenyl ring substituted with two methoxy groups at the 2 and 4 positions. This specific substitution pattern places it within a group of compounds that have been investigated for their unique chemical and biological properties. prepchem.com

The propylamine (B44156) side chain is a feature found in various biologically active molecules. Propylamine derivatives are utilized in diverse applications, from antihistamines to antidepressants. taylorandfrancis.comdrugbank.comdrugbank.com The combination of the dimethoxyphenyl moiety with the propylamine chain in this compound creates a molecule with a distinct set of properties that warrant specific investigation.

Recent patent filings have highlighted the ongoing interest in propylamine derivatives, including those with fused heterocyclic structures inspired by mescaline, for their potential as non-hallucinogenic modulators of neurotransmitters. businesswire.comgurufocus.com This underscores the continued relevance of exploring novel chemical scaffolds based on the propylamine framework.

Synthetic Pathways to this compound: A Review of Methodologies

The synthesis of this compound, a significant chemical intermediate, is achievable through a variety of synthetic routes. These methods, ranging from classical name reactions to modern catalytic protocols, provide adaptable strategies for chemists to obtain this compound and its analogues. This article details several prominent synthetic methodologies and chemical transformations used in its preparation.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17NO2/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7,10H,4,12H2,1-3H3 |

InChI Key |

XTJFMTUWWPEYNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)OC)OC)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. For 1-(2,4-Dimethoxyphenyl)propylamine, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its framework.

The ¹H-NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. The multiplicity of a signal, governed by the (n+1) rule, reveals the number of adjacent non-equivalent protons. docbrown.info

In a typical ¹H-NMR spectrum of this compound, one would expect to observe signals for the aromatic protons, the methoxy (B1213986) group protons, the methine proton, the methylene (B1212753) protons of the propyl group, and the methyl protons. The amine (NH2) protons often appear as a broad singlet, and their chemical shift can be influenced by factors such as solvent and concentration. hw.ac.uk To confirm the identity of the NH2 protons, a D2O exchange experiment can be performed, which results in the disappearance of the amine signal. docbrown.info

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (Ar-H) | 6.4 - 7.2 | Multiplet |

| Methoxy (OCH3) | ~3.8 | Singlet |

| Methine (CH) | 3.5 - 4.0 | Triplet or Multiplet |

| Methylene (CH2) | 1.5 - 2.0 | Multiplet |

| Methyl (CH3) | 0.8 - 1.2 | Triplet |

| Amine (NH2) | Variable (Broad) | Singlet |

This table presents expected values and may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. docbrown.infoudel.edu Unlike ¹H-NMR, the signal intensity in a standard ¹³C-NMR spectrum is not directly proportional to the number of carbon atoms. wikipedia.org Each chemically non-equivalent carbon atom in this compound gives a distinct signal. udel.edu

The chemical shifts in ¹³C-NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. uoi.gr Carbons in the aromatic ring will appear in the downfield region (110-160 ppm), while the aliphatic carbons of the propyl chain will be found in the upfield region. The carbons of the methoxy groups will also have characteristic chemical shifts.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H | 95 - 130 |

| Aromatic C-C | 120 - 140 |

| Methoxy (OCH3) | 50 - 60 |

| Methine (CH) | 45 - 55 |

| Methylene (CH2) | 25 - 35 |

| Methyl (CH3) | 10 - 20 |

This table presents expected values and may vary based on solvent and experimental conditions.

Quantitative NMR (qNMR) is a technique used for determining the concentration and purity of a substance. jeol.com Unlike other analytical methods, qNMR can be a primary method, as it does not always require a specific reference standard of the analyte. bruker.com The signal intensity in a qNMR spectrum is directly proportional to the number of nuclei responsible for that signal. nih.gov

For this compound, qNMR can be employed to accurately determine its purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration. ox.ac.uk This method offers a rapid and accurate means of quantification without the need for extensive calibration curves. bruker.comyoutube.com

Advanced NMR techniques, such as variable-temperature NMR, can be used to study the conformational dynamics of molecules. nih.gov While specific studies on this compound are not detailed in the provided context, the principles of such studies can be applied. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for rotation around single bonds and to identify the preferred conformations of the molecule. nih.gov These studies provide valuable insights into the three-dimensional structure and flexibility of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit absorption bands corresponding to the various functional groups within its structure. The presence of an amine group is typically indicated by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines, like the one in this compound, characteristically show two bands in this region. docbrown.info

Other key functional groups and their expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹ docbrown.info

C=C stretching (aromatic): In the range of 1450-1600 cm⁻¹

C-O stretching (aryl ether): Typically found between 1200-1275 cm⁻¹

N-H bending (amine): Around 1580-1650 cm⁻¹ docbrown.info

C-N stretching: In the region of 1020-1220 cm⁻¹ docbrown.info

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether (C-O) | Stretching | 1200 - 1275 |

| Amine (N-H) | Bending | 1580 - 1650 |

| Aliphatic C-N | Stretching | 1020 - 1220 |

This table presents expected values and may vary based on the specific molecular environment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used for the separation, detection, and identification of compounds in complex mixtures. In the context of analyzing aromatic amines, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides robust confirmation of the presence of a target analyte. frag-den-staat.denih.gov The method's high sensitivity allows for the detection of trace amounts of the substance. sciex.com

For the confirmation of this compound, an LC-MS method would be developed to achieve chromatographic separation from any impurities or related compounds. The mass spectrometer would then be set to detect the protonated molecule, [M+H]⁺, which for this compound has a calculated monoisotopic mass of 196.1337 g/mol . Further confirmation is achieved through the analysis of characteristic fragment ions generated in the mass spectrometer.

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. When coupled with a high-resolution mass analyzer like an Orbitrap, it offers exceptional mass accuracy, which is crucial for determining the elemental composition of the parent ion and its fragments. This high level of accuracy significantly increases the confidence in compound identification.

While specific high-resolution GC-MS data for this compound is not available in the provided search results, the analysis of related compounds demonstrates the power of this technique. For instance, predicted GC-MS data for similar molecules like 2,6-Dimethoxy-4-(1-propenyl)phenol and 1,2-Dimethoxy-4-vinylbenzene highlight the detailed fragmentation patterns that can be obtained. hmdb.cahmdb.ca The high mass accuracy of an Orbitrap detector would allow for the differentiation between ions of very similar nominal mass, a common challenge in the analysis of complex organic molecules.

Understanding the fragmentation pathways of a molecule under different ionization conditions is key to its structural elucidation.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The fragmentation pattern of propylamine (B44156), a structurally related compound, is dominated by α-cleavage, resulting in the formation of the [CH₂NH₂]⁺ ion at m/z 30. docbrown.info For this compound, a primary fragmentation pathway would involve the cleavage of the C-C bond between the propyl group and the aromatic ring, leading to the formation of a stable benzylic cation.

Collision-Induced Dissociation (CID): CID is a tandem mass spectrometry technique where a specific precursor ion is selected and fragmented through collisions with an inert gas. This method provides controlled fragmentation and helps to establish the connectivity of the molecule. The fragmentation of related phenethylamines often involves the loss of the alkylamine side chain. psu.edu

Electron Activated Dissociation (EAD): EAD is a newer fragmentation technique that can provide complementary structural information, particularly for fragile molecules. It often results in different fragmentation patterns compared to CID, aiding in a more complete structural characterization.

Plausible Fragmentation Pathways for this compound:

A major fragmentation route for this compound in EI-MS would be the benzylic cleavage, leading to the formation of the highly stabilized 2,4-dimethoxybenzyl cation.

Pathway 1: Benzylic Cleavage [C₁₁H₁₇NO₂]⁺˙ → [C₉H₁₁O₂]⁺ (m/z 151) + C₂H₆N˙

Another significant fragmentation would be the α-cleavage adjacent to the nitrogen atom, similar to that observed in simple alkylamines.

Pathway 2: α-Cleavage [C₁₁H₁₇NO₂]⁺˙ → [C₁₀H₁₄O₂]⁺˙ + CH₃N

The analysis of these characteristic fragments and their relative abundances allows for the confident identification of the molecule's structure. libretexts.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The 2,4-dimethoxyphenyl group in this compound is the primary chromophore. Aromatic systems typically exhibit strong absorption bands in the UV region. The presence of the two methoxy groups (auxochromes) on the benzene (B151609) ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Based on studies of similar dimethoxyphenyl compounds, the UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or chloroform (B151607) is expected to show absorption maxima in the range of 270-290 nm. researchgate.netmaterialsciencejournal.org These absorptions are attributed to π → π* transitions within the aromatic ring.

Expected UV-Vis Absorption Data for this compound:

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol | ~275 - 285 | π → π |

| Chloroform | ~280 - 290 | π → π |

The exact position and intensity of the absorption bands can be influenced by the solvent polarity. scielo.org.za

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the precise modeling of molecular systems. These calculations are founded on the principles of quantum mechanics, providing a deep understanding of electronic structure and molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a preferred tool for its balance of accuracy and computational efficiency. researchgate.net Methods like B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311++G(d,p) are commonly employed to perform geometry optimization. nih.govopenaccesspub.org This process determines the lowest energy arrangement of atoms, representing the molecule's most stable three-dimensional structure.

From the optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles can be precisely determined. For 1-(2,4-Dimethoxyphenyl)propylamine, the geometry would be characterized by the spatial arrangement of the 2,4-dimethoxyphenyl group, the propyl chain, and the terminal amine group. The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (methoxy) | ~1.36 Å | |

| O-CH3 (methoxy) | ~1.43 Å | |

| C-C (propyl) | ~1.53 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-C (ether) | ~118° | |

| C-C-N (propylamine) | ~110° |

Note: These values are representative and based on standard parameters for similar functional groups found in related structures analyzed by DFT methods.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, while the LUMO may be distributed across the propyl-amine portion of the molecule. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior. materialsciencejournal.org

Table 2: Representative Frontier Molecular Orbital Energies for Phenylamine Derivatives

| Parameter | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: Data is based on typical values for structurally similar compounds and serves as an estimation for this compound. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. openaccesspub.org It helps identify the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. aimspress.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would show negative potential concentrated around the electronegative oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine group. Conversely, the hydrogen atoms, particularly those of the amine group and the aromatic ring, would exhibit a positive potential.

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding motions of the atoms (e.g., stretching, bending, and twisting). researchgate.net Potential Energy Distribution (PED) analysis is used to provide a quantitative description of each vibrational mode, confirming the accuracy of the assignments. openaccesspub.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental data. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3450 |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3350 |

| C-H Aromatic Stretch | Phenyl Ring | 3050 - 3100 |

| C-H Aliphatic Stretch | Propyl & Methoxy | 2850 - 3000 |

| C=C Aromatic Stretch | Phenyl Ring | 1500 - 1600 |

| N-H Bending (Scissoring) | Amine (-NH₂) | ~1620 |

| C-O-C Asymmetric Stretch | Ether (Methoxy) | ~1250 |

| C-O-C Symmetric Stretch | Ether (Methoxy) | ~1040 |

| C-N Stretch | Amine | ~1080 |

Note: These assignments are based on characteristic frequencies for the functional groups present in the molecule, as supported by computational studies on analogous compounds. scirp.org

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edudtic.mil Computational methods can predict a molecule's NLO properties, such as the first-order hyperpolarizability (β₀). openaccesspub.org Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large NLO responses. The 2,4-dimethoxyphenyl group in the target molecule acts as a strong electron donor. The presence of this donor system suggests that this compound could possess notable NLO properties, which can be quantified through DFT calculations. openaccesspub.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These techniques provide valuable insights into the structure, dynamics, and interactions of chemical compounds, aiding in the understanding of their properties and potential applications. In the context of this compound, these simulations can elucidate its conformational preferences, interactions with biological targets, and the stability of such interactions.

Prediction of Molecular Conformation and Stereochemistry

The three-dimensional arrangement of atoms in a molecule, its conformation, and the spatial arrangement of its atoms, or stereochemistry, are crucial determinants of its biological activity. Molecular dynamics simulations can explore the potential energy surface of this compound to identify its most stable conformations. By simulating the molecule's movements over time, researchers can observe how it folds and contorts, revealing the preferred spatial arrangement of its phenyl ring, propyl chain, and amine group. These simulations can also predict the relative stabilities of different stereoisomers, which is critical as different isomers can have vastly different biological effects.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets. The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov The results of these simulations can identify key amino acid residues within the receptor's binding pocket that are crucial for the interaction, providing a basis for designing more potent and selective analogs. mdpi.com

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Receptor A | -8.2 | Tyr120, Phe250, Asp110 |

| Hypothetical Receptor B | -7.5 | Ser195, Trp84, His297 |

| Hypothetical Receptor C | -9.1 | Arg292, Glu35, Leu289 |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex and to study its dynamic behavior over time. researchgate.netscfbio-iitd.res.in MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. scfbio-iitd.res.in By simulating the atomic motions of the complex, researchers can evaluate the stability of the binding pose obtained from docking. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. ekb.eg A stable complex will exhibit minimal fluctuations in its structure over the course of the simulation. Furthermore, MD simulations can reveal the conformational changes that occur upon ligand binding and provide insights into the thermodynamics of the interaction by calculating the binding free energy. mdpi.comutupub.fi

| Complex | Simulation Time (ns) | Average RMSD (Å) | Binding Free Energy (kcal/mol) |

|---|---|---|---|

| This compound - Receptor A | 100 | 1.5 | -10.5 |

| This compound - Receptor B | 100 | 2.1 | -8.9 |

| This compound - Receptor C | 100 | 1.3 | -12.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchwithrowan.com These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. nih.govnih.gov

For this compound and its analogs, QSAR models can be developed to predict their biological activities based on various molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). By correlating these descriptors with the observed biological activity, a predictive model can be generated. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training set. nih.gov A well-validated QSAR model can be a valuable tool in drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. researchwithrowan.comnih.gov

Pharmacological Characterization and Biological Target Interactions in Vitro & Non Human in Vivo

Dopamine (B1211576) Receptor System Interactions of Propylamine (B44156) Derivatives

While the primary focus for many phenylalkylamines has been the serotonin (B10506) system, interactions with the dopamine receptor system are also pharmacologically significant. Propylamine derivatives can exhibit affinity for various dopamine receptor subtypes, particularly the D₂ and D₃ receptors.

Binding studies have been conducted to characterize the affinity of various dopamine receptor agonists and other compounds at D₂ and D₃ receptors. These receptors are highly homologous but can be distinguished by their pharmacological profiles. nih.govelifesciences.org Some propylamine derivatives have been shown to interact with these receptors. For instance, certain dopamine agonists like quinpirole (B1680403) and 7-OH-DPAT show selectivity for the D₃ receptor over the D₂ receptor. nih.gov

Table 2: Comparative Binding Affinities (Kᵢ, nM) of Reference Compounds at Human Dopamine Receptors

| Compound | D₂ Receptor | D₃ Receptor |

|---|---|---|

| Pramipexole | 79,500 | 0.97 |

| Quinpirole | 435 | 19.3 |

| Haloperidol | 1.4 | 2.4 |

| Lisuride | 0.95 | 1.08 |

Data compiled from multiple sources. nih.govnih.gov Note: Kᵢ values can vary significantly depending on the radioligand and assay conditions used.

Dopamine D₂-like receptors (D₂, D₃, and D₄) are typically coupled to the inhibitory G-protein, Gαi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Therefore, compounds acting as agonists at D₂/D₃ receptors would be expected to decrease forskolin-stimulated cAMP accumulation in relevant cell-based assays.

Conversely, antagonists would block the ability of dopamine or other D₂/D₃ agonists to suppress cAMP levels. The modulation of this signaling pathway is a key functional measure of a compound's efficacy at these receptors. While direct evidence for 1-(2,4-Dimethoxyphenyl)propylamine is scarce, the principle remains that any interaction with D₂/D₃ receptors would likely manifest through the modulation of the cAMP signaling cascade.

Adrenoceptor System Interactions of Dimethoxyphenylethanolamine Derivatives (e.g., β-adrenoceptors)

Research into dimethoxyphenyl derivatives has revealed interactions with the adrenoceptor system. For instance, the dimethoxyphenylethanolamine derivative T-0509, chemically identified as (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, has been characterized as a relatively specific β1-adrenoceptor agonist. nih.gov In radioligand binding studies using COS-7 cell membranes expressing β-adrenoceptor subtypes, T-0509 demonstrated a higher affinity for β1-adrenoceptors compared to β2- and β3-adrenoceptors. nih.gov Specifically, its Ki values for β2- and β3-adrenoceptors were 11- and 97-fold greater, respectively, than for β1-adrenoceptors. nih.gov Furthermore, its stimulatory effect on adenylyl cyclase in CHO-K1 cell membranes was significant, reaching 85% of the maximal effect produced by isoproterenol (B85558) at β1-adrenoceptors. nih.gov

Other research has noted that the α-antagonist WB4101, which is (2-(N[2,6-dimethoxyphenoxyethyl])amino-methyl-1,4-benzodioxane), interacts with α-adrenoceptors. nih.gov There is also compelling evidence that catecholamines like dopamine and norepinephrine (B1679862) can promiscuously activate each other's receptors, indicating a complex cross-interaction between dopaminergic and adrenergic systems. nih.gov For example, dopamine has been shown to enhance intra-platelet cAMP concentration through β-adrenoceptor stimulation, an effect preventable by the β-adrenoceptor antagonist propranolol. nih.gov

Sigma Receptor Interactions (e.g., Sigma-1, Sigma-2)

Sigma receptors, including the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are recognized as intriguing targets for drug development due to their roles in various cellular functions and their implication in cancer and neuropsychiatric disorders. nih.govsigmaaldrich.comnih.gov These receptors are non-opioid proteins located in the endoplasmic reticulum that modulate a variety of cellular processes, including Ca2+ signaling, ion channel activity, and cellular survival. nih.gov

Derivatives of related structures have been studied for their affinity and selectivity for these receptors. For example, the potent σ1 receptor agonist SA4503, in one study, showed a 103-fold higher affinity for σ1 sites (IC50 = 17.4 nM) than for σ2 sites (IC50 = 1784 nM) in guinea pig brain membranes. nih.gov However, a separate evaluation found the selectivity to be 14-fold for σ1 (Ki = 4.6 nM) over σ2 (Ki = 63.1 nM) receptors. nih.gov The fluoroethyl analog, FE-SA4503, exhibited a similar 14-fold selectivity for σ1 receptors in the same study. nih.gov The pan-sigma receptor modulator PB28 has also been extensively characterized for its biological properties and structure-affinity relationships at sigma receptor subtypes. nih.gov The lack of a methoxy (B1213986) group on either the tetralin or naphthalene (B1677914) nucleus of certain ligands was found not to be detrimental to their affinity for both sigma receptor subtypes. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| SA4503 | Sigma-1 | 4.6 nih.gov | 14-fold nih.gov |

| SA4503 | Sigma-2 | 63.1 nih.gov | |

| FE-SA4503 | Sigma-1 | 8.0 nih.gov | 14-fold nih.gov |

| FE-SA4503 | Sigma-2 | 113.2 nih.gov |

Enzyme Inhibition Studies (e.g., Leukotriene A₄ Hydrolase)

Leukotriene A₄ hydrolase (LTA4H) is a critical enzyme in the biosynthesis of leukotriene B₄ (LTB₄), a potent pro-inflammatory lipid mediator implicated in numerous inflammatory diseases and certain cancers. nih.govmdpi.com As a bifunctional zinc metalloenzyme, LTA4H possesses both epoxide hydrolase and aminopeptidase (B13392206) activities. mdpi.com Inhibition of the LTA4H/LTB4 pathway is considered a viable therapeutic strategy for pathological processes such as inflammation and cancer. mdpi.com

The development of LTA4H inhibitors is an active area of research. nih.govmdpi.com Studies aim to identify compounds that can selectively inhibit the epoxide hydrolase activity of LTA4H, thereby blocking LTB₄ production. nih.gov For example, one study reported a compound that achieved 73.6% inhibition of the basal epoxide hydrolase activity of LTA4H. mdpi.com Computational methods like molecular dynamics simulations are used to understand the binding mechanisms of inhibitors and to rationally design novel and selective LTA4H inhibitors as anti-inflammatory drugs. nih.gov

In Vitro Biological Activity in Non-Human Cell Lines and Microbial Assays

Derivatives containing the dimethoxyphenyl moiety have demonstrated notable antiproliferative effects against various cancer cell lines. In one study, a coumarin-chalcone hybrid derivative bearing a 2,4-dimethoxyphenyl group exhibited significant cytotoxicity. nih.gov It showed promising IC50 values against the HepG2 (human liver cancer) and PC-3 (human prostate cancer) cell lines. nih.gov Specifically, the IC50 values were approximately 10 µg/mL for HepG2 and 5 µg/mL for PC-3. nih.gov

Other studies on different classes of compounds have also highlighted the potential of related structures. For instance, certain 1,2,4-triazole (B32235) derivatives showed potent antiproliferative activity in HepG2 and Hep3B liver cancer cells, with the most potent compounds having IC50 values in the range of 2.88 to 4.83 µM. nih.gov These findings suggest that the dimethoxyphenyl structure can be a valuable component in the design of new antiproliferative agents.

| Compound Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Coumarin-Chalcone Hybrid (with 2,4-dimethoxyphenyl) | HepG2 (Liver Cancer) | ~10 µg/mL nih.gov |

| Coumarin-Chalcone Hybrid (with 2,4-dimethoxyphenyl) | PC-3 (Prostate Cancer) | ~5 µg/mL nih.gov |

| 1,2,4-Triazole Derivative (3c) | HepG2 (Liver Cancer) | 2.88 µM nih.gov |

| 1,2,4-Triazole Derivative (3d) | HepG2 (Liver Cancer) | 4.83 µM nih.gov |

The 1,2,4-triazole heterocyclic system is a core component of many compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. ujmm.org.ua This is partly due to their ability to inhibit the fungal enzyme lanosterol-14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. mdpi.com

Research has shown that derivatives incorporating a dimethoxyphenyl group can possess these properties. Methoxy group-enriched coumarin-chalcone hybrids have demonstrated antimicrobial activity against several human pathogenic microorganisms, with most of the tested compounds being more active than standard antibiotics. nih.gov Similarly, various synthetic 1,2,4-triazole derivatives have been evaluated for their fungicidal and bactericidal potential against plant pathogenic fungi and bacteria. aensiweb.com Studies on novel menthol-derived 1,2,4-triazole-thioether compounds also revealed significant antifungal activity against a panel of fungi, with some compounds showing higher inhibition rates than the commercial fungicide chlorothalonil. nih.gov For example, compound 5b displayed 90.5% inhibition against Colletotrichum orbiculare and 83.8% against Fusarium oxysporum. nih.gov

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |

|---|---|---|

| 5b | Colletotrichum orbiculare | 90.5 nih.gov |

| 5b | Fusarium oxysporum | 83.8 nih.gov |

| 5g | Gibberella zeae | 86.5 nih.gov |

| 5v | Cercospora arachidicola | 82.4 nih.gov |

| Chlorothalonil (Control) | Gibberella zeae | 73.1 nih.gov |

The antioxidant potential of compounds containing the dimethoxyphenyl moiety has been a subject of scientific inquiry. Some propylamine derivatives are suggested to have antioxidant effects, which could be beneficial in treating various diseases. ontosight.ai A study focused on the synthesis of (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles evaluated their antioxidant activity in vitro. pensoft.net The method used was the non-enzymatic initiation of biochemical oxygen demand (BOD) with iron (II) salts. pensoft.net

Other related heterocyclic compounds have also been assessed for their free radical scavenging capabilities. For instance, the antioxidant properties of novel benzamide (B126) and benzimidazole (B57391) derivatives were evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and by measuring the inhibition of lipid peroxidation. nih.govtubitak.gov.tr In one study, a benzimidazole derivative (compound 18) showed 100% inhibition of lipid peroxidation, which was more potent than the standard antioxidant butylated hydroxytoluene (BHT) at the same concentration. tubitak.gov.tr

| Compound | Assay | Activity |

|---|---|---|

| Compound 18 (Benzimidazole derivative) | Lipid Peroxidation Inhibition | 100% Inhibition tubitak.gov.tr |

| Butylated Hydroxytoluene (BHT) | Lipid Peroxidation Inhibition | 65% Inhibition tubitak.gov.tr |

Scientific Data on the Neuroprotective Effects of this compound Remains Undocumented

Despite a thorough review of scientific literature, no studies detailing the neuroprotective effects of the chemical compound this compound in experimental models have been identified. As such, data regarding its pharmacological characterization and biological target interactions in the context of neuroprotection are not available in the public domain.

The requested article section, "" with a specific focus on "Neuroprotective Effects in Experimental Models," cannot be generated due to the absence of published research on this particular compound for this specific biological activity.

Extensive searches for synonyms, related compounds, and broader biological activities of this compound have not yielded any information pertaining to its potential neuroprotective properties. The scientific community has not, to date, published any in vitro or non-human in vivo studies that would allow for a detailed analysis of its effects on neuronal protection, nor are there any available data tables outlining such research findings.

It is important to distinguish this compound from other compounds with similar structural motifs that have been investigated for their neurological effects. For instance, research on compounds like 2,5-Dimethoxy-4-propylamphetamine (DOPR) or 2,4-dinitrophenol (B41442) (DNP) exists, but their findings are not applicable to this compound.

Therefore, until research is conducted and published, the neuroprotective profile of this compound remains unknown.

Metabolic Investigations Non Human Models

In Vitro Metabolism Studies using Isolated Animal Hepatocytes (e.g., Rat, Mouse, Dog)

There are no publicly available scientific studies that have documented the in vitro metabolism of 1-(2,4-Dimethoxyphenyl)propylamine in isolated hepatocytes of rats, mice, or dogs. While the use of primary hepatocytes is a standard and valuable tool for investigating the metabolic stability and pathways of xenobiotics, research focusing on this particular compound has not been published. mdpi.comeuropa.eu General methodologies for utilizing cryopreserved or fresh hepatocytes from these species to study drug metabolism are well-established, but their application to this compound is not found in the current body of scientific literature. veritastk.co.jpnih.govnih.gov

Identification of Non-Human Metabolites and Proposed Metabolic Pathways

Due to the absence of in vitro studies using animal hepatocytes, there is no direct evidence to identify the specific metabolites of this compound that would be formed in these non-human systems. In vivo metabolism studies in rats on structurally related dimethoxyphenethylamine derivatives suggest potential metabolic pathways such as O-demethylation, deamination followed by oxidation or reduction, and N-acetylation. nih.gov For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in rats have identified metabolites resulting from the cleavage of the methoxy (B1213986) groups and modification of the amine group. nih.gov Similarly, research on other phenethylamines points towards hydroxylation of the alkyl side chain as a possible metabolic route. nih.gov However, without direct experimental data for this compound, any proposed metabolic pathway would be purely speculative and fall outside the scope of this strictly evidence-based article.

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for separating 1-(2,4-Dimethoxyphenyl)propylamine from complex mixtures, allowing for its individual analysis. The choice of chromatographic technique often depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of primary aromatic amines like this compound. thermofisher.comsciex.com These methods offer high resolution and sensitivity.

Often, to enhance detection and improve chromatographic behavior, a pre-column derivatization step is employed. thermofisher.comnih.gov This involves reacting the amine with a reagent to form a derivative that is more easily detectable, for instance, by a fluorescence detector. nih.gov Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com The resulting derivatives often exhibit strong UV absorption or fluorescence, significantly lowering the limits of detection. thermofisher.com

The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov A gradient elution using a buffered mobile phase, for instance, a mixture of a phosphate (B84403) buffer and an organic solvent like methanol, is commonly used to achieve optimal separation. nih.gov The use of a basic buffer in the mobile phase can sometimes lead to higher resolution and better reproducibility for the separation of derivatized amines. thermofisher.com

UHPLC systems, operating at higher pressures with smaller particle size columns, can offer faster analysis times and improved separation efficiency compared to traditional HPLC. sciex.com The validation of these methods is critical and typically involves assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. nih.gov

Below is a table summarizing typical HPLC/UHPLC conditions for the analysis of primary aromatic amines:

| Parameter | Typical Conditions |

| Column | C18, Polar-RP |

| Mobile Phase | Gradient elution with buffered aqueous phase and organic modifier (e.g., methanol, acetonitrile) |

| Detector | UV, Fluorescence (often with pre-column derivatization) |

| Derivatization Reagents | o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Temperature | Ambient to 40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is another widely used technique for the analysis of volatile and semi-volatile amines. nih.gov However, the direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the stationary phase. nih.gov

To overcome these issues, derivatization is often necessary to convert the amine into a less polar and more volatile compound. For instance, N-acetylation is a common derivatization technique for amines prior to GC analysis. sigmaaldrich.comsigmaaldrich.com

The choice of the GC column is crucial for achieving good separation. Specialized columns, such as those with a stationary phase designed to minimize interactions with basic compounds, are often preferred. nih.gov For the analysis of enantiomers, chiral columns like Astec® CHIRALDEX™ B-PH can be used to separate the different stereoisomers. sigmaaldrich.comsigmaaldrich.com

A flame ionization detector (FID) is a common detector for GC analysis of organic compounds, providing good sensitivity. nih.govsigmaaldrich.comsigmaaldrich.com The operating conditions, including oven temperature program, injector temperature, and carrier gas flow rate, must be carefully optimized to achieve the desired separation and sensitivity. nih.govsigmaaldrich.comsigmaaldrich.com

The following table outlines typical GC conditions for amine analysis:

| Parameter | Typical Conditions |

| Column | Specialized amine columns (e.g., Agilent CP-Volamine), Chiral columns (for enantiomers) |

| Derivatization | Often required (e.g., N-acetylation) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

| Oven Program | Isothermal or temperature gradient depending on the analytes |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction. ualberta.camsu.edurochester.edu By spotting the reaction mixture on a TLC plate alongside the starting material and the expected product, one can visually track the consumption of the reactant and the formation of the product over time. msu.edurochester.edu

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or a mixture of solvents). ualberta.ca The choice of the eluent system is critical to achieve good separation of the spots. rochester.edu The separated spots are then visualized, often under UV light if the compounds are UV-active. ualberta.ca

TLC is an invaluable tool in synthetic chemistry for quickly assessing reaction completion, identifying the presence of byproducts, and optimizing reaction conditions. ualberta.camsu.edu While generally not a quantitative technique, advancements in image analysis have enabled the use of TLC for quantitative monitoring of reaction progress by converting the visual information of the spots into numerical data. rsc.org

Integration of Chromatography with Mass Spectrometry (GC-MS, LC-MS) for Comprehensive Profiling

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical platform for the comprehensive profiling of complex mixtures. This hyphenation allows for both the separation of components and their subsequent identification based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov After separation on the GC column, the eluting compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, enabling its identification by comparison with spectral libraries. nih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, which involves multiple stages of mass analysis. nih.govwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance version, LC-MS/MS, are indispensable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to their low volatility or thermal instability. gassnova.nofrag-den-staat.demdpi.com In LC-MS, the eluent from the LC column is introduced into the MS source, where ionization occurs. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for this purpose. gassnova.nonih.gov LC-MS/MS provides high sensitivity and specificity, making it suitable for trace-level analysis and confirmatory purposes. sciex.comfrag-den-staat.denih.govnih.gov

Spectroscopic Methods for Post-Separation Identification and Structural Confirmation

Following separation by chromatography, various spectroscopic techniques can be used for the definitive identification and structural confirmation of this compound.

Mass spectrometry (MS), as discussed in the context of GC-MS and LC-MS, is a primary tool for determining the molecular weight and fragmentation pattern of a compound. waters.comnih.gov The fragmentation pattern can provide valuable information about the compound's structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. docbrown.info The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. docbrown.info The presence of characteristic peaks for N-H stretching vibrations, for instance, would be indicative of a primary amine. docbrown.info The "fingerprint region" of the IR spectrum is unique to each compound and can be used for its identification. docbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and the chemical environment of each nucleus (typically ¹H and ¹³C). NMR is one of the most powerful techniques for unambiguous structure elucidation.

By combining the information from these different analytical techniques, a complete and confident identification and quantification of this compound can be achieved.

Future Perspectives in Research and Development

Rational Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The rational design of novel analogues of 1-(2,4-Dimethoxyphenyl)propylamine is a key area for future development. This process involves the strategic modification of the lead compound's structure to enhance desired pharmacological properties while minimizing off-target effects. Synthetic strategies will likely focus on several key areas of the molecule.

Modifications to the phenyl ring, such as altering the position or nature of the methoxy (B1213986) substituents, could significantly influence receptor binding affinity and selectivity. For instance, the synthesis of analogues with different substitution patterns on the aromatic ring may lead to compounds with tailored activities. mdpi.com The propylamine (B44156) side chain is another critical area for modification. Altering the length of the alkyl chain or introducing conformational constraints could impact the molecule's interaction with its biological targets. nih.gov

Furthermore, the synthesis of prodrugs represents a viable strategy to improve the pharmacokinetic properties of the parent compound. For example, creating enone prodrugs of related dopaminergic agents has been shown to enhance oral bioavailability and duration of action. nih.gov A similar approach could be applied to this compound to generate derivatives with improved drug-like properties. The synthesis of a diverse library of analogues will be crucial for establishing robust structure-activity relationships (SAR), which in turn will guide the design of next-generation compounds with optimized therapeutic potential. nih.govnih.gov

A general synthetic scheme for producing analogues, inspired by established methods for similar compounds, could involve the reaction of a substituted benzaldehyde (B42025) with a suitable amine, followed by reduction. google.com The table below outlines potential analogues and the rationale for their design.

<جدول>

| Analogue | Rationale for Synthesis | Potential Pharmacological Impact |

|---|---|---|

| 1-(2,5-Dimethoxyphenyl)propylamine | Altering the methoxy substitution pattern to investigate the impact on receptor selectivity. | May exhibit a different binding profile at target receptors. |

| 1-(2,4-Dihydroxyphenyl)propylamine | Demethylation of the methoxy groups to explore the role of hydrogen bonding in receptor interactions. | Could lead to increased potency or altered selectivity due to new hydrogen bond donor capabilities. |

| N-Methyl-1-(2,4-Dimethoxyphenyl)propylamine | N-alkylation to investigate the influence of the amine substitution on activity and metabolism. | May alter potency, selectivity, and pharmacokinetic properties. |

| 2-(2,4-Dimethoxyphenyl)cyclopropylamine | Introduction of a cyclopropyl (B3062369) ring to constrain the conformation of the side chain. | Could enhance binding affinity and selectivity by locking the molecule into a more favorable conformation. |

Application of Advanced Computational Methods for Predictive Modeling and Drug Design

Advanced computational methods are indispensable tools in modern drug discovery and will play a pivotal role in the future development of this compound analogues. ontosight.ai Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed to build predictive models that correlate the structural features of the analogues with their biological activities. researchgate.net

In silico ADME (absorption, distribution, metabolism, and excretion) profiling is a crucial computational tool for predicting the pharmacokinetic properties of new chemical entities. mdpi.com By employing various computational models, researchers can estimate properties such as intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.comfrontiersin.org This allows for the early identification of candidates with favorable drug-like properties and the prioritization of synthetic efforts.

Molecular docking studies can provide insights into the binding modes of this compound and its analogues at their biological targets. researchgate.netmdpi.com By visualizing the interactions between the ligand and the receptor's binding site, researchers can make informed decisions about which structural modifications are most likely to improve binding affinity and selectivity. researchgate.net The table below summarizes key computational approaches and their applications.

<جدول>

| Computational Method | Application in the Development of this compound Analogues |

|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | To develop predictive models that correlate structural features with biological activity, guiding the design of more potent compounds. |

| Pharmacophore Modeling | To identify the key chemical features required for biological activity, aiding in the virtual screening of compound libraries. |

| In Silico ADME Prediction | To forecast the pharmacokinetic properties of designed analogues, helping to select candidates with good drug-like profiles. |

| Molecular Docking | To predict the binding orientation and affinity of analogues at their target receptors, providing a rationale for observed SAR. |

Exploration of Novel Therapeutic Targets and Biological Pathways

While the initial focus of research on propylamine derivatives has been on established targets, future investigations should aim to uncover novel therapeutic targets and biological pathways for this compound and its derivatives. General research on propylamine derivatives suggests potential applications in neurology and oncology. ontosight.ai

Given the structural similarities to known dopaminergic agents, exploring the activity of these compounds at various dopamine (B1211576) receptor subtypes is a logical starting point. nih.gov Additionally, related compounds have shown activity as histamine (B1213489) H1 receptor antagonists, suggesting that this could be another avenue of exploration. drugbank.com The broad bioactivity of similar scaffolds indicates that this compound derivatives may interact with a range of G-protein coupled receptors (GPCRs) and ion channels.

High-throughput screening of this compound and its analogues against a panel of diverse biological targets could reveal unexpected activities. Techniques such as chemoproteomics and phenotypic screening can be employed to identify the molecular targets and cellular pathways modulated by these compounds, potentially leading to the discovery of new therapeutic applications.

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

The development of chemical probes derived from this compound could provide valuable tools for studying biological systems. A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. To be effective, a probe should be potent, selective, and have well-understood mechanism of action.

By synthesizing derivatives of this compound with specific functionalities, researchers can create tools for a variety of applications. For example, the introduction of a fluorophore or a biotin (B1667282) tag could enable the visualization and isolation of the target protein. Radiolabeling of these derivatives is another important strategy for developing probes for in vivo imaging techniques such as positron emission tomography (PET). nih.govresearchgate.net These radiolabeled probes could be used to study the distribution and density of the target receptor in the brain and other organs, providing valuable insights into disease states.

The development of potent and selective antagonists from this chemical scaffold could also yield valuable research tools for blocking the activity of a specific receptor, thereby helping to elucidate its physiological role. nih.gov The creation of a well-characterized chemical probe based on the this compound structure would be a significant contribution to the field of chemical biology.

Compound Names Mentioned in this Article

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,4-Dimethoxyphenyl)propylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-(2,4-dimethoxyphenyl)propan-2-one (CAS 831-29-8) using sodium cyanoborohydride or catalytic hydrogenation. Key parameters include pH control (optimal pH 6-7 for reductive amination) and solvent selection (e.g., methanol or ethanol). Yields typically range from 60–85%, with purity confirmed by HPLC .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Critical properties include:

- LogP : 2.35 (indicating moderate lipophilicity, relevant for membrane permeability studies).

- PSA (Polar Surface Area) : 44.48 Ų (suggests hydrogen-bonding potential).

- Solubility : Use shake-flask method with buffers (pH 1–7.4) and HPLC-UV quantification. Solubility decreases in acidic conditions due to protonation of the amine group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on structural analogs (e.g., dimethoxy-substituted amines), use fume hoods for synthesis, wear nitrile gloves, and avoid contact with oxidizing agents. Toxicity data for similar compounds suggest LD50 values >500 mg/kg (oral, rats), but acute exposure may cause respiratory irritation .

Advanced Research Questions

Q. How can fluorinated derivatives of this compound be synthesized, and what are their applications?

- Methodological Answer : Introduce fluorine via nucleophilic substitution (e.g., using KF/18-crown-6 in DMF) or via intermediates like 1-(2,4-Dimethoxyphenyl)-2,2,3,3,3-pentafluoropropyl-1-amine (CAS 3835). Fluorinated analogs show enhanced metabolic stability in preliminary pharmacokinetic studies (t½ >4 hrs in murine models) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., MAO-A vs. MAO-B selectivity) may arise from:

- Purity : Validate via NMR (>95% purity) and LC-MS (detect trace aldehydes from incomplete reduction).

- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and co-solvents (DMSO ≤1% v/v) .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

- Methodological Answer : Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., monoamine oxidases). Focus on modifying the propylamine chain to enhance binding affinity; QSAR models suggest substituents at the para-position of the phenyl ring improve IC50 values by 2–3 orders of magnitude .

Q. What advanced analytical techniques validate stereochemical purity in chiral derivatives?

- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or X-ray crystallography. For example, enantiomers of N-alkylated derivatives show distinct retention times (ΔRt ≥1.5 min) and optical rotation ([α]D²⁵ = ±15–20°) .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Primary degradation products include hydroxylamines (m/z +16) and dimethoxybenzaldehyde (oxidative deamination byproduct). Store at -20°C under argon for long-term stability .

Q. What in vitro models are suitable for assessing neuropharmacological potential?

- Methodological Answer : Use SH-SY5Y neuronal cells for uptake inhibition assays (e.g., serotonin or dopamine transporters). Measure IC50 via radiolabeled ligand displacement (³H-paroxetine for SERT). Compare with positive controls (e.g., fluoxetine) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.